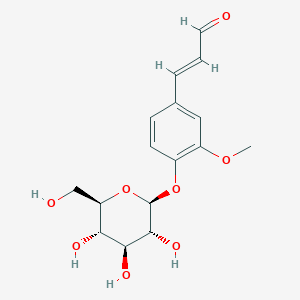
Coniferaldehyde glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coniferaldehyde beta-D-glucoside is a beta-D-glucoside that is coniferaldehyde in which the phenolic hydrogen has been replaced by a beta-D-glucosyl residue. It has a role as an Arabidopsis thaliana metabolite. It is a beta-D-glucoside, a monosaccharide derivative, an enal and a monomethoxybenzene. It derives from a coniferyl aldehyde.
科学的研究の応用
Neuroprotective Effects
Alzheimer's Disease Research
Coniferaldehyde glucoside has been identified as a potential therapeutic agent for Alzheimer's disease. In studies involving the APP/PS1 mouse model, coniferaldehyde demonstrated neuroprotective effects by promoting neuron viability and enhancing mitochondrial function. Notably, it facilitated the clearance of amyloid-beta (Aβ) peptides from the brain, which are associated with Alzheimer's pathology. The compound activated the Nrf2 signaling pathway, contributing to its protective effects against oxidative stress and neuroinflammation .
Lignin Biosynthesis
Role in Plant Physiology
this compound is integral to lignin biosynthesis in plants. It is produced enzymatically from coniferin and can be deglucosylated to yield coniferaldehyde, which is then incorporated into lignin polymers. Research indicates that this compound serves as a storage form of monolignols, facilitating their mobilization for lignification processes in various plant species, including Ginkgo biloba . The ability of this compound to participate in lignin biosynthesis highlights its significance in plant structural integrity and resistance to pathogens.
Anti-Inflammatory Properties
Potential Therapeutic Applications
Recent studies have suggested that this compound possesses anti-inflammatory properties. It has been shown to inhibit inflammatory responses in leptomeningeal cells by suppressing the JAK2 signaling pathway. This mechanism indicates its potential as a non-toxic therapeutic agent for treating neuroinflammatory conditions and related neurodegenerative diseases . The exploration of this compound in this context opens avenues for developing novel anti-inflammatory drugs derived from natural compounds.
Comprehensive Data Table
Case Studies
-
Alzheimer's Disease Model
In a study using the APP/PS1 mouse model, coniferaldehyde was administered to evaluate its effects on cognitive function and Aβ pathology. Results indicated significant improvements in learning and memory capabilities, alongside reduced Aβ deposits in the brain, suggesting a promising role for this compound in Alzheimer's prevention . -
Lignification Studies
Tracer experiments conducted on Ginkgo biloba demonstrated that this compound could be converted into coniferyl alcohol and subsequently incorporated into lignin structures. This pathway was confirmed through enzymatic assays, highlighting the compound's importance in plant development and structural integrity . -
Neuroinflammation Research
A study investigating the effects of coniferaldehyde on leptomeningeal cells revealed its capacity to suppress inflammatory cytokine production via JAK2 signaling inhibition. This finding suggests potential therapeutic applications for treating conditions characterized by neuroinflammation .
特性
分子式 |
C16H20O8 |
|---|---|
分子量 |
340.32 g/mol |
IUPAC名 |
(E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal |
InChI |
InChI=1S/C16H20O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h2-7,12-16,18-21H,8H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1 |
InChIキー |
PJFKUPRDDXTASO-FAOXUISGSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C/C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
正規SMILES |
COC1=C(C=CC(=C1)C=CC=O)OC2C(C(C(C(O2)CO)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















